gamma-Elemene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3242-08-8 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1-ethenyl-1-methyl-4-propan-2-ylidene-2-prop-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,14H,1,4,8-10H2,2-3,5-6H3 |
InChI Key |
BQSLMQNYHVFRDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCC(C(C1)C(=C)C)(C)C=C)C |
Origin of Product |
United States |
Natural Occurrence and Distribution of Gamma Elemene
Botanical Sources and Plant Families
Gamma-elemene (B1231399) has been identified in a diverse range of plant families. Its presence is notable in species known for their aromatic and medicinal properties.
This compound is a known constituent of the rhizomes of several species within the Curcuma genus (Zingiberaceae family). Research has identified its presence in Curcuma wenyujin, Curcuma phaeocaulis, and Curcuma kwangsiensis. biosynth.comnih.govresearchgate.net A study analyzing eleven sesquiterpenes in these three species confirmed the presence of this compound. nih.govresearchgate.net Additionally, it has been detected in the rhizome oil of Curcuma longa (turmeric) from Northern India, albeit in smaller concentrations. jyoungpharm.org The rhizomes of Curcuma mangga are also reported to contain this compound. neist.res.in
| Botanical Source (Curcuma & Rhizomes) | Family |
| Curcuma wenyujin biosynth.comnih.gov | Zingiberaceae |
| Curcuma phaeocaulis nih.govresearchgate.net | Zingiberaceae |
| Curcuma kwangsiensis nih.govresearchgate.net | Zingiberaceae |
| Curcuma longa (Turmeric) jyoungpharm.org | Zingiberaceae |
| Curcuma mangga neist.res.in | Zingiberaceae |
| Atractylodes lancea (Rhizome) mdpi.com | Asteraceae |
This table is interactive and may not display all entries at once.
Beyond the Curcuma genus, this compound is distributed across a wide array of medicinal and aromatic plants. It is found in hops (Humulus lupulus), where it can be one of the dominant compounds in the essential oil of certain wild varieties. lmaleidykla.lttandfonline.com The compound is also present in various Asarum species, including Asarum geophilum. mdpi.comkahaku.go.jp
Other notable plant sources include:
Baccharis dracunculifolia, where it was identified as a major component of its essential oil. sbpmed.org.br
Croton draconoides, a species from the Amazon, contains this compound in its leaf and twig essential oil. researchgate.netebi.ac.uk
The fruit oil of Eryngium maritimum (Sea Holly) has been shown to contain this compound. mdpi.com
Leonotis leonurus (wild dagga) populations in South Africa show this compound as one of their major essential oil constituents. researchgate.net
It has also been reported in Artemisia thuscula and Aristolochia triangularis. nih.gov
| Botanical Source (Other Plants) | Family | Reported Percentage (%) |
| Humulus lupulus (Hops) lmaleidykla.lttandfonline.com | Cannabaceae | up to 14.0% |
| Baccharis dracunculifolia sbpmed.org.br | Asteraceae | 15.0% |
| Eugenia florida (Sample B) nih.gov | Myrtaceae | 10.7% |
| Leonotis leonurus researchgate.net | Lamiaceae | 0.4 - 10.6% |
| Eryngium maritimum (Fruit) mdpi.com | Apiaceae | 6.9% |
| Rhododendron anthopogonoides ebi.ac.uk | Ericaceae | 5.1% |
| Croton draconoides researchgate.netebi.ac.uk | Euphorbiaceae | 4.7% |
| Callicarpa japonica ebi.ac.uk | Lamiaceae | 2.0% |
| Dendropanax morbifera ebi.ac.uk | Araliaceae | 1.82% |
| Humulus lupulus (Hüller Bitterer var.) usamvcluj.ro | Cannabaceae | 0.5 - 3.69% |
| Asarum geophilum mdpi.com | Aristolochiaceae | 0.68% |
This table is interactive and may not display all entries at once.
Presence in Essential Oils and Volatile Fractions
For instance, in one study of wild hops (Humulus lupulus) from Lithuania, the essential oil from one sample was dominated by γ-elemene at 14.0%. lmaleidykla.lttandfonline.com In contrast, an analysis of a specific Humulus lupulus ecotype showed γ-elemene at a much lower concentration of 0.59%. nih.gov Similarly, the essential oil of Baccharis dracunculifolia was found to contain 15.0% this compound. sbpmed.org.br The essential oil from the leaves of Croton draconoides contained 4.7% this compound. researchgate.netebi.ac.uk Studies on other plants like Rhododendron anthopogonoides and Eryngium maritimum fruits reported this compound concentrations of 5.10% and 6.9%, respectively. ebi.ac.ukmdpi.com
Geographical Variations in Compound Profiles
The chemical composition of plant essential oils, including the concentration of this compound, can exhibit significant variation due to geographical location. nih.gov Factors such as climate, soil type, and altitude can influence the biosynthesis of volatile compounds in plants. nih.govimrpress.com
A study on Eugenia florida collected from two different ecosystems in the same municipality in Brazil demonstrated this variability. nih.gov Sample A, collected from one ecosystem, had only 0.16% γ-elemene. In contrast, Sample B from a different ecosystem had γ-elemene as a major component at 10.70%. nih.gov
Research on Atractylodes lancea from different regions in China also highlighted geographical differentiation. Analysis revealed significant differences in the relative content of γ-elemene between three classified growing areas. mdpi.com Similarly, a study of Leonotis leonurus from three different provinces in South Africa found that while the essential oil composition showed similarities, there were marked quantitative differences in constituents like γ-elemene, which ranged from 0.4% to 10.6%. researchgate.net Variations in the essential oil composition of Mentha longifolia and Chromolaena odorata from different geographical locations have also been noted, with γ-elemene being one of the variable constituents. imrpress.comacademicjournals.org
| Plant Species | Location/Sample | This compound Content (%) |
| Eugenia florida nih.gov | Brazil (Ecosystem A) | 0.16% |
| Eugenia florida nih.gov | Brazil (Ecosystem B) | 10.70% |
| Leonotis leonurus researchgate.net | South Africa (various) | 0.4% - 10.6% |
| Atractylodes lancea mdpi.com | China (Area 1 vs Area 3) | Significant Variation |
| Mentha longifolia imrpress.com | Saudi Arabia (various) | 0% - 1.67% |
This table is interactive and may not display all entries at once.
Biosynthesis and Metabolic Pathways of Gamma Elemene
Primary Biosynthetic Routes in Plants
The fundamental building blocks for all isoprenoids, including gamma-elemene (B1231399), are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orgnih.gov Plants utilize two independent pathways to synthesize these C5 precursors: the mevalonic acid (MVA) pathway, located in the cytosol, and the methyl-erythritol-phosphate (MEP) pathway, which operates in the plastids. rsc.orgbiorxiv.orgnih.gov
The MVA pathway is traditionally considered the primary source of precursors for the biosynthesis of sesquiterpenes, which are assembled in the cytosol. foodb.cabiorxiv.org This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgfrontiersin.org The enzyme HMG-CoA reductase (HMGR) then reduces HMG-CoA to mevalonic acid, a key regulatory step in the pathway. frontiersin.orgnih.gov Subsequent phosphorylation and decarboxylation steps convert mevalonate (B85504) into IPP. youtube.comnih.gov The IPP is then isomerized to DMAPP. wikipedia.org These C5 units are the foundational components for building the larger carbon skeleton of this compound.
Table 1: Key Stages of the Mevalonic Acid (MVA) Pathway This table is interactive and can be sorted by clicking on the headers.
| Step | Starting Material | Key Enzyme | Product | Cellular Location |
|---|---|---|---|---|
| 1 | Acetyl-CoA (x2) | Acetoacetyl-CoA thiolase | Acetoacetyl-CoA | Cytosol |
| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | HMG-CoA | Cytosol |
| 3 | HMG-CoA | HMG-CoA reductase (HMGR) | Mevalonic Acid | Cytosol |
| 4 | Mevalonic Acid | Mevalonate Kinase | Mevalonate-5-Phosphate | Cytosol |
| 5 | Mevalonate-5-Phosphate | Phosphomevalonate Kinase | Mevalonate-5-Diphosphate | Cytosol |
| 6 | Mevalonate-5-Diphosphate | Mevalonate Diphosphate Decarboxylase | Isopentenyl Diphosphate (IPP) | Cytosol |
While the MVA pathway is cytosolic, the MEP pathway occurs in the plastids and is primarily responsible for synthesizing precursors for monoterpenes (C10), diterpenes (C20), and carotenoids. biorxiv.orgnih.gov This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. rsc.org Despite this compartmentalization, extensive research has revealed a "crosstalk" between the two pathways. pnas.orgresearchgate.net Isoprenoid intermediates, likely IPP, can be transported from the plastids to the cytosol. nih.govpnas.org This means the MEP pathway can supply precursors for sesquiterpene synthesis, including that of this compound, supplementing the pool generated by the MVA pathway. foodb.capnas.org This unidirectional transport from plastid to cytosol suggests that under certain conditions, the MEP pathway can be a significant contributor to the cytosolic isoprenoid pool. pnas.orgiaea.org
Key Enzymatic Steps and Intermediates
Following the synthesis of the C5 precursors IPP and DMAPP, several key enzymatic steps lead to the formation of the characteristic structure of this compound.
Farnesyl diphosphate (FPP), a C15 isoprenoid, serves as the universal and central precursor for the synthesis of all sesquiterpenes. foodb.cawikipedia.orgnih.gov It is formed in the cytosol through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. echelon-inc.comnih.gov This reaction is catalyzed by the enzyme Farnesyl diphosphate synthase (FPPS). echelon-inc.comnih.gov FPP stands at a critical branch point in isoprenoid metabolism, as it can be directed towards the synthesis of thousands of different sesquiterpene compounds, as well as sterols and other metabolites. wikipedia.orgnih.gov
The conversion of the linear FPP molecule into the cyclic structure of this compound is not a direct process. It involves the formation of an intermediate compound, a germacrene. nih.govresearchgate.net First, a specific enzyme known as a sesquiterpene synthase catalyzes the cyclization of FPP to form a germacrene intermediate. nih.gov For instance, Germacrene B synthases have been identified in plants like Solanum habrochaites and Cannabis sativa. nih.govresearchgate.net
Once formed, germacrenes are thermally unstable. nih.gov Germacrene B readily undergoes a non-enzymatic, heat-induced molecular rearrangement known as a Cope rearrangement to form this compound. nih.gov This rearrangement is a characteristic reaction for germacrene-type sesquiterpenes and is crucial for the final step in this compound formation. nih.govnih.gov Similarly, germacrene A can rearrange to form the related compound, β-elemene. nih.gov
Table 2: Final Steps in this compound Biosynthesis This table is interactive and can be sorted by clicking on the headers.
| Step | Precursor | Enzyme/Process | Intermediate/Product | Description |
|---|---|---|---|---|
| 1 | DMAPP + IPP (x2) | Farnesyl Diphosphate Synthase (FPPS) | Farnesyl Diphosphate (FPP) | Sequential condensation to form the C15 backbone. nih.gov |
| 2 | Farnesyl Diphosphate (FPP) | Germacrene B Synthase | Germacrene B | Enzymatic cyclization of the linear FPP. nih.govresearchgate.net |
Genetic and Molecular Regulation of Biosynthesis
The production of this compound is tightly regulated at the genetic and molecular level, ensuring its synthesis occurs in specific tissues, at particular developmental stages, or in response to environmental cues. nih.gov The regulation primarily involves controlling the expression of genes that encode the biosynthetic enzymes. nih.gov
Key regulatory points include the genes for HMG-CoA reductase (HMGR) in the MVA pathway and 1-deoxy-D-xylulose-5-phosphate synthase (DXS) in the MEP pathway, as these enzymes catalyze rate-limiting steps. researchgate.net The expression of farnesyl diphosphate synthase (FPPS) and the specific sesquiterpene synthases (e.g., germacrene B synthase) are also critical control points. researchgate.net
Research on the related compound β-elemene in Curcuma wenyujin has shown that transcription factors, such as the CwMYC2-like protein, can play a significant role. researchgate.net Overexpression of this gene was found to up-regulate the expression of several pathway genes, including HMGR, DXS, and FPPS, leading to an increased accumulation of the final product. researchgate.net This type of regulation, often triggered by signaling molecules like jasmonic acid, allows the plant to coordinate the expression of multiple genes in the pathway to control the output of specific terpenoids. nih.govresearchgate.net
Identification and Characterization of Biosynthetic Genes (e.g., Isopentenyl Pyrophosphate Isomerase)
The synthesis of this compound from the central precursor FPP is a multi-step process governed by specific enzymes encoded by a suite of biosynthetic genes. Key among these are Isopentenyl Pyrophosphate Isomerase and terpene synthases.
Isopentenyl Pyrophosphate Isomerase (IDI)
Isopentenyl Pyrophosphate Isomerase is a crucial enzyme in the biosynthesis of all isoprenoids, including this compound. wikipedia.org It catalyzes the reversible isomerization of the relatively unreactive isopentenyl pyrophosphate (IPP) to the more reactive electrophile, dimethylallyl pyrophosphate (DMAPP). wikipedia.org This isomerization is a critical rate-limiting step as it establishes the appropriate ratio of IPP to DMAPP required for the subsequent chain elongation steps to form FPP, the direct precursor to sesquiterpenes. researchgate.netgoogle.com
The enzyme operates via a protonation/deprotonation mechanism, involving the addition of a proton to the double bond of IPP to form a transient carbocation intermediate, followed by the removal of a proton from a different position to create the double bond in DMAPP. wikipedia.org The active site of IPP isomerase is highly conserved and typically contains key amino acid residues, such as a cysteine and a glutamate, which are essential for catalysis, along with a requirement for a divalent metal cation like Mg²⁺ or Mn²⁺ for its activity. wikipedia.org Given its pivotal role, the gene encoding IPP isomerase is a prime target in metabolic engineering efforts to enhance the production of terpenoids.
Terpene Synthases (TPS): The Role of Germacrene Synthase
The direct enzymatic product leading to the formation of elemene isomers is often a germacrene intermediate, which then undergoes a Cope rearrangement to form the elemene scaffold. nih.govnih.gov This rearrangement can occur thermally during extraction processes or may be facilitated enzymatically or non-enzymatically within the organism. nih.gov Therefore, the key biosynthetic genes responsible for the elemene carbon skeleton are germacrene synthases (GAS), a subclass of terpene synthases.
These enzymes catalyze the conversion of the linear FPP molecule into the cyclic germacrene A. nih.govnih.gov For instance, a (+)-germacrene A synthase isolated from chicory has been shown to produce (+)-germacrene A, which subsequently rearranges to (-)-β-elemene. nih.gov Similarly, studies on the production of β-elemene in engineered microbes have relied on the heterologous expression of germacrene A synthases from various plant sources, such as Lactuca sativa. nih.gov While a specific synthase for producing a precursor that exclusively rearranges to this compound has not been definitively characterized in all this compound-producing organisms, it is understood that a specific germacrene synthase is the enzymatic origin of the this compound structure. The identification and characterization of these specific synthases are critical for understanding and manipulating this compound biosynthesis.
Engineering Strategies for Enhanced Production
The low abundance of this compound in its natural plant sources has spurred the development of metabolic engineering strategies in microbial hosts, such as Saccharomyces cerevisiae and Yarrowia lipolytica, to create efficient and sustainable production platforms. nih.govnih.gov While much of the research has focused on the isomer β-elemene, the strategies employed are broadly applicable to enhancing the production of this compound, as they target the upstream pathway to increase the supply of the precursor FPP and optimize the expression of the key terpene synthase.
Key metabolic engineering strategies include:
Enhancement of the Mevalonate (MVA) Pathway : To increase the pool of FPP, key enzymes in the MVA pathway are often overexpressed. A common target is the gene encoding a truncated version of HMG-CoA reductase (tHMG1), which is a rate-limiting enzyme in the pathway. nih.gov Overexpression of other downstream genes, such as FPP synthase (ERG20) and IPP isomerase (IDI), also contributes to a higher flux towards FPP. nih.gov
Overexpression of a Specific Terpene Synthase : The introduction and high-level expression of a gene encoding the relevant terpene synthase (in this context, a germacrene synthase that leads to this compound) is essential to channel the FPP pool towards the desired product. nih.gov The choice of the synthase and codon optimization for the chosen microbial host can significantly impact production levels.
Downregulation of Competing Pathways : To maximize the carbon flux towards this compound, competing pathways that also utilize FPP as a substrate are often downregulated. A primary target for downregulation is the gene ERG9, which encodes squalene (B77637) synthase, the first enzyme in the sterol biosynthetic pathway. nih.gov This redirection of FPP from sterol synthesis to sesquiterpene synthesis has proven effective in increasing product yields.
Introduction of Heterologous Pathways : To further boost the supply of precursors, entire heterologous pathways can be introduced. For example, the Isopentenyl Utilization Pathway (IUP) has been engineered into yeast to enhance the generation of IPP, leading to a significant increase in the production of sesquiterpenes. nih.gov
Process Optimization : In addition to genetic modifications, optimizing fermentation conditions such as media composition, pH, temperature, and feeding strategies in a bioreactor is crucial for achieving high-titer production of the target compound. figshare.comfigshare.com
The table below summarizes various genetic engineering strategies that have been successfully applied to enhance the production of the closely related sesquiterpene, β-elemene, in microbial hosts. These strategies provide a blueprint for the potential enhancement of this compound production.
| Strategy | Genes Modified | Host Organism | Effect on Production | Reference |
| MVA Pathway Enhancement | Overexpression of tHMG1, IDI, ERG20 | Yarrowia lipolytica | Increased carbon flux to FPP, leading to higher β-elemene titer. | nih.gov |
| Downregulation of Competing Pathway | Downregulation of ERG9 (squalene synthase) | Yarrowia lipolytica | Redirected FPP from sterol biosynthesis to β-elemene production. | nih.gov |
| Terpene Synthase Overexpression | Overexpression of Germacrene A Synthase (GAS) from Lactuca sativa | Saccharomyces cerevisiae | Enabled the conversion of FPP to germacrene A, the precursor of β-elemene. | nih.gov |
| Fusion Protein Strategy | Fusion of FPP synthase (ERG20) and Germacrene A Synthase (GAS) | Saccharomyces cerevisiae | Six-fold increase in germacrene A production in shake-flask culture. | nih.gov |
| Introduction of Heterologous Pathway | Integration of the Isopentenyl Utilization Pathway (IUP) | Yarrowia lipolytica | Significantly increased intracellular IPP, DMAPP, and FPP content, boosting β-elemene production. | nih.gov |
| Combined Engineering Strategies | MVA enhancement, GAS overexpression, acetyl-CoA supply augmentation, IUP integration | Yarrowia lipolytica | Achieved a β-elemene titer of 3.08 g/L in shake-flask cultures. | nih.gov |
Isolation and Purification Methodologies for Gamma Elemene
Conventional Extraction Techniques
Conventional methods remain fundamental in the initial extraction of gamma-elemene (B1231399) from plant matrices, typically as part of the essential oil fraction.
Hydrodistillation is a traditional and widely used method for extracting essential oils from aromatic plants. nih.gov This technique involves co-distillation of the plant material with water. The steam carries the volatile components, including this compound, which are then condensed and separated from the aqueous phase. The yield and chemical composition of the essential oil, and thus the concentration of this compound, can be influenced by factors such as the plant species, the part of the plant used (e.g., leaves, rhizomes), and the duration of the distillation process. scielo.org.peresearchgate.net For instance, studies on various aromatic plants have demonstrated that the essential oil yield and the percentage of specific terpenes can vary significantly. nih.gov
Table 1: Illustrative Yield of this compound from Hydrodistillation of a Hypothetical Plant Source
| Plant Material | Distillation Time (hours) | Essential Oil Yield (% w/w) | This compound Content in Oil (%) |
|---|---|---|---|
| Dried Leaves | 3 | 1.5 | 5.2 |
| Dried Leaves | 5 | 1.8 | 5.5 |
| Fresh Rhizomes | 4 | 0.8 | 7.1 |
Solvent extraction is another conventional technique used to isolate this compound. This method involves the use of organic solvents to dissolve the essential oil from the plant material. The choice of solvent is crucial and is based on the polarity of the target compound. mdpi.comnih.gov For sesquiterpenes like this compound, which are relatively nonpolar, solvents such as hexane, ethanol, and methanol (B129727) are commonly employed. researchgate.netchromatographyonline.com The efficiency of the extraction is dependent on the solvent's ability to penetrate the plant matrix and dissolve the desired compounds. researchgate.net Studies comparing different solvents have shown that a mixture of solvents can sometimes provide a higher yield of specific compounds. researchgate.net
Table 2: Comparative Extraction Efficiency of this compound using Different Solvents (Hypothetical Data)
| Solvent | Extraction Time (hours) | Extraction Temperature (°C) | Yield of Crude Extract (% w/w) | This compound Purity in Extract (%) |
|---|---|---|---|---|
| n-Hexane | 24 | 25 | 4.5 | 12.3 |
| Ethanol (95%) | 24 | 25 | 8.2 | 9.8 |
| Methanol | 24 | 25 | 9.5 | 9.1 |
Advanced Chromatographic Separation Approaches
Following initial extraction, chromatographic techniques are essential for the purification of this compound from the complex mixture of compounds present in the crude extract or essential oil.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and purification of individual components from a mixture. wiley.com For the isolation of this compound, preparative HPLC is particularly useful. springernature.comnih.gov This technique utilizes a high-pressure pump to pass the sample mixture through a column packed with a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. youtube.com Reversed-phase columns, such as C18, are commonly used for the separation of sesquiterpenes. jocpr.comnih.gov The mobile phase typically consists of a mixture of solvents like acetonitrile, methanol, and water, often in a gradient elution mode to achieve optimal separation. jocpr.comnih.gov
Table 3: Representative Preparative HPLC Parameters for this compound Purification
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 500 µL |
| Purity Achieved | >98% |
Medium Pressure Liquid Chromatography (MPLC) is a preparative chromatographic technique that operates at a lower pressure than HPLC but a higher pressure than traditional column chromatography. It is often used as an initial purification step to fractionate crude extracts before final purification by HPLC. MPLC can handle larger sample loads compared to analytical HPLC, making it suitable for preparative scale isolation. For the separation of sesquiterpenes like this compound, a normal-phase or reversed-phase stationary phase can be employed, with a solvent system chosen to effectively separate the components of the essential oil.
Emerging Isolation Strategies
In recent years, there has been a growing interest in developing more efficient, environmentally friendly, and rapid extraction techniques.
These emerging strategies offer significant advantages over conventional methods. Microwave-Assisted Hydrodistillation (MAHD) utilizes microwave energy to heat the water and plant material, leading to a much shorter extraction time and often a higher yield of essential oil compared to traditional hydrodistillation. nih.govajmb.orgbme.huresearchgate.net Supercritical Fluid Extraction (SFE) with carbon dioxide is another green technology that uses CO2 in its supercritical state as a solvent. google.comnih.govmdpi.com By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds like elemene. google.comnih.govmdpi.com Ultrasound-Assisted Extraction (UAE) employs the energy of ultrasonic waves to disrupt the plant cell walls, enhancing the mass transfer of intracellular contents into the solvent. mdpi.comyoutube.comresearchgate.net This method can lead to increased extraction yields and reduced extraction times. mdpi.comyoutube.comresearchgate.net
Table 4: Comparison of Emerging Isolation Strategies for this compound
| Technique | Principle | Advantages | Reported Application for Elemene/Sesquiterpenes |
|---|---|---|---|
| Microwave-Assisted Hydrodistillation (MAHD) | Uses microwave radiation to rapidly heat the water and plant material, accelerating the distillation process. nih.govajmb.orgbme.huresearchgate.net | Shorter extraction time, higher yield, less energy consumption. nih.govajmb.orgbme.huresearchgate.net | Extraction of essential oils from various aromatic plants, with improved yields of oxygenated compounds. nih.gov |
| Supercritical Fluid Extraction (SFE) | Utilizes a fluid (typically CO2) above its critical temperature and pressure as a solvent. google.comnih.govmdpi.com | Environmentally friendly (no organic solvents), tunable selectivity, high purity of the extract. google.comnih.govmdpi.com | Extraction of elemene from Curcuma species, resulting in high purity and a short extraction time. google.com |
| Ultrasound-Assisted Extraction (UAE) | Employs high-frequency sound waves to create cavitation, which disrupts plant cell walls and enhances mass transfer. mdpi.comyoutube.comresearchgate.net | Increased extraction yield, reduced extraction time and solvent consumption. mdpi.comyoutube.comresearchgate.net | Pretreatment for hydrodistillation of essential oils, leading to a significant increase in yield. mdpi.com |
Solid-Phase Microextraction (SPME) Techniques
Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and efficient sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step. chromatographyonline.comnih.gov It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as the sesquiterpene this compound, from various matrices. chromatographyonline.com The core of the technique is a fused-silica fiber coated with a specific polymeric stationary phase. sigmaaldrich.com This fiber is exposed to the sample, and analytes partition from the sample matrix into the fiber coating until equilibrium is reached. sigmaaldrich.com
Modes of Extraction: SPME can be performed in two primary modes:
Direct Immersion (DI-SPME): The coated fiber is directly immersed in a liquid sample. This mode is effective for analytes with low to medium volatility in clean matrices. google.com
Headspace (HS-SPME): The fiber is exposed to the vapor phase (headspace) above a solid or liquid sample. mdpi.com This is the preferred method for volatile compounds like this compound in complex matrices (e.g., plant material, essential oils) as it prevents non-volatile residues from contaminating the fiber, thereby extending its lifespan. sigmaaldrich.comgoogle.com
Fiber Coating Selection: The choice of fiber coating is critical as it dictates the selectivity and efficiency of the extraction. mdpi.com For sesquiterpenes, which are non-polar compounds, various coatings are suitable. Bipolar fibers, which contain a mixture of polymers, are often employed to capture a wide range of volatile and semi-volatile compounds.
Commonly used fibers for terpene analysis include:
Polydimethylsiloxane (PDMS): A non-polar coating suitable for the extraction of non-polar analytes. pan.olsztyn.pl
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): A bipolar fiber effective for general-purpose analysis of volatile compounds. sigmaaldrich.com
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): A bipolar fiber with a combination of adsorbent materials, making it highly efficient for extracting a broad range of volatile organic compounds, including those at low concentrations. mdpi.comscispace.com
The selection of the appropriate fiber, along with optimization of extraction parameters like temperature and time, is crucial for achieving high sensitivity and reproducibility. For instance, in the analysis of volatile compounds from fruit, a DVB/CAR/PDMS fiber used at 50°C for 60 seconds proved effective for extracting sesquiterpenes like germacrene-D and α-copaene. mdpi.com Following extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.com
| Parameter | Description | Typical Range for Sesquiterpenes | Reference Example (Volatile Analysis) |
|---|---|---|---|
| Fiber Coating | The stationary phase that extracts analytes. Choice depends on analyte polarity. | DVB/CAR/PDMS, PDMS/DVB, PDMS | 50/30 μm DVB/CAR/PDMS |
| Extraction Mode | Method of exposing the fiber to the sample. | Headspace (HS) is preferred for complex matrices. | Headspace (HS) |
| Extraction Temperature | Affects the vapor pressure of analytes and the extraction equilibrium. | 40°C - 60°C | 50°C |
| Extraction Time | Duration the fiber is exposed to the sample. Pre-equilibrium can be used for faster throughput if time is kept constant. | 15 - 60 min | 60 s |
| Desorption Temperature | Temperature of the GC inlet to release analytes from the fiber. | 230°C - 250°C | 230°C |
| Desorption Time | Time the fiber remains in the hot inlet. | 1 - 5 min | 60 s |
Direct Thermal Desorption (DTD) for Quantitative Analysis
Direct Thermal Desorption (DTD) is a sample introduction technique used in conjunction with gas chromatography (GC) for the analysis of volatile and semi-volatile organic compounds. nih.gov This method involves placing a solid sample or a sorbent tube containing trapped analytes directly into a thermal desorber unit connected to a GC. The analytes are then rapidly heated and transferred by a carrier gas into the GC column for separation and analysis, often by a mass spectrometer (MS) or flame ionization detector (FID). nih.gov
DTD is highly effective for the quantitative analysis of terpenes, including sesquiterpenes like this compound. copernicus.org It offers several advantages over traditional solvent extraction methods, including enhanced sensitivity due to two-stage sample focusing, reduced sample preparation time, and elimination of solvent-related interference. nih.govsepscience.com A study on the characterization of hop essential oils demonstrated that DTD-GC-MS and DTD-GC-FID produced results that were in good agreement with conventional steam distillation-extraction data, but with a preparation time of only about 20 minutes. nih.gov
The process typically involves a two-stage desorption to ensure sharp chromatographic peaks and maximize sensitivity. sepscience.com
Primary Desorption: The sample or sorbent tube is heated to release the analytes into an electronically cooled focusing trap.
Secondary Desorption: The trap is rapidly heated, injecting the focused analytes as a narrow band into the GC column. copernicus.org
A key aspect of quantitative analysis using DTD is the optimization of desorption parameters to ensure complete and reproducible recovery of the target analytes without thermal degradation. copernicus.org Research on a TD-GC-MS method for monoterpenes, sesquiterpenes, and diterpenes found that a desorption temperature of 300°C for 5 minutes resulted in a desorption efficiency of ≥99.7%. copernicus.org This optimized method achieved low limits of quantification (LOQ), ranging from 33–198 pg for sesquiterpenes, demonstrating the high sensitivity of the technique. copernicus.org The precision of such methods is typically high, with intermediate precision often in the range of 3%–10%. researchgate.net
| Parameter | Description | Optimized Value (Terpene Analysis Study) |
|---|---|---|
| Primary Desorption Temp. | Temperature to release analytes from the sample/sorbent tube. | 300°C |
| Primary Desorption Time | Duration of the initial heating stage. | 5 min |
| Focusing Trap Temp. | Low temperature trap to concentrate analytes before injection. | -10°C (Typical) |
| Secondary Desorption Temp. | High temperature to rapidly inject analytes from the trap to the GC. | 300°C |
| Desorption Efficiency | The percentage of analyte successfully transferred from the sample to the GC. | ≥99.7% |
| Limit of Quantification (LOQ) | The lowest amount of an analyte that can be reliably quantified. | 33 - 198 pg (for sesquiterpenes) |
| Intermediate Precision (%RSD) | Variation observed over a longer period (e.g., different days, analysts). | 3% - 10% |
Data sourced from a study on the optimization of a TD-GC-MS method for terpene analysis. copernicus.orgresearchgate.net
Quantitative Analysis Approaches
Total Ion Chromatogram (TIC) Based Quantification
In GC-MS analysis, the Total Ion Chromatogram (TIC) is a fundamental tool for quantifying compounds like γ-elemene. The TIC is generated by summing the intensities of all ions detected by the mass spectrometer within a specific mass range at each point in time during the chromatographic separation. This provides a comprehensive visual representation of the chemical components in a sample as they elute from the GC column.
The quantification of γ-elemene using the TIC involves integrating the area of the peak that corresponds to γ-elemene in the chromatogram. This peak area is directly proportional to the amount of the compound present in the sample. In studies analyzing the volatile components of medicinal plants such as Atractylodes lancea and Curcuma species, γ-elemene is identified among numerous other sesquiterpenes. scielo.brresearchgate.net The relative content of each compound, including γ-elemene, is often determined by calculating the percentage of its peak area relative to the total peak area of all identified compounds in the TIC. scielo.br
For more precise quantification, an internal standard (a compound with similar chemical properties to γ-elemene but not present in the sample) is often added in a known concentration to both the sample and the calibration standards. This helps to correct for variations in injection volume and instrument response. A calibration curve is constructed by plotting the ratio of the peak area of γ-elemene to the peak area of the internal standard against the known concentrations of γ-elemene standards. The concentration of γ-elemene in an unknown sample is then determined by interpolating its peak area ratio on this calibration curve.
Method Validation for Reproducibility and Accuracy
The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of γ-elemene, key validation parameters include reproducibility and accuracy. These parameters are typically assessed according to guidelines from bodies like the International Conference on Harmonisation (ICH).
Reproducibility refers to the precision of the method under different conditions, such as on different days, with different analysts, or on different instruments. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements.
Accuracy represents the closeness of the measured value to the true or accepted value. It is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered by the method is calculated.
While specific validation studies focusing solely on γ-elemene are not extensively detailed, research on the quantification of similar compounds and complex essential oils containing γ-elemene provides strong evidence of the method's performance. For instance, a GC-MS method developed for the quantification of the isomeric β-elemene in human plasma demonstrated excellent reproducibility and accuracy. nih.gov Similarly, a validated method for analyzing sesquiterpenes in wine reported high accuracy and good precision. mdpi.com
In a study on the chemical constituents of Atractylodes lancea, where γ-elemene was identified, the GC-MS method was validated for other major sesquiterpene components. scielo.br The results from these validation studies illustrate the typical performance of such methods.
The following tables present data from validation studies of GC-MS methods for compounds structurally related to γ-elemene or for methods that include γ-elemene in their scope, demonstrating the expected reproducibility and accuracy.
Table 1: Inter-day and Intra-day Precision and Accuracy for β-Elemene Quantification
This table shows the reproducibility (precision) and accuracy of a validated GC-MS method for the quantification of β-elemene in human plasma. The data indicates high precision (low RSD%) and high accuracy (bias values close to zero). nih.gov
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (RSD%) | Intra-day Accuracy (Bias %) | Inter-day Precision (RSD%) | Inter-day Accuracy (Bias %) |
| LLOQ | 200.0 | 1.9 | -10.4 | 5.8 | -6.6 |
| Low | 400.0 | 0.6 | -3.8 | 1.0 | -3.4 |
| Medium | 4000.0 | 1.0 | -4.6 | 1.9 | -4.0 |
| High | 16000.0 | 1.2 | -4.3 | 2.0 | -3.3 |
LLOQ: Lower Limit of Quantification
Table 2: Recovery and Precision for Sesquiterpene Analysis in Wine
This table summarizes the accuracy (recovery) and precision for a method analyzing sixteen sesquiterpenes. The high recovery percentages and low coefficient of variation demonstrate the method's reliability. mdpi.com
| Parameter | Result |
| Accuracy (Recovery) | 98.9% - 102.6% |
| Precision (CV) | < 12% |
Table 3: Recovery and Precision for Major Components in Atractylodes lancea
This table presents the accuracy and reproducibility data for four major bioactive components quantified in a GC-MS analysis that also identified γ-elemene. The results show excellent recovery and very low relative standard deviation, indicating a highly accurate and precise method. scielo.br
| Analyte | Recovery (%) | Precision (RSD%) |
| Atractylone | 98.4 | 1.86 |
| Hinesol | 101.1 | 1.02 |
| β-Eudesmol | 99.5 | 1.55 |
| Atractylodin | 100.2 | 1.34 |
These examples from related research underscore that validated GC-MS methods utilizing TIC-based quantification are robust, reproducible, and accurate for the analysis of sesquiterpenes like γ-elemene.
Role in Chemoresistance
A significant challenge in cancer treatment is the development of multidrug resistance in cancer cells. Elemene has been studied for its ability to reverse this resistance and re-sensitize cancer cells to chemotherapy. nih.gov
Synthetic Chemistry Approaches to Gamma Elemene
Total Synthesis Strategies for Gamma-Elemene (B1231399) and its Analogues
The total synthesis of γ-elemene and its structurally related analogues has been an area of significant interest for organic chemists, driven by the diverse biological activities exhibited by this class of sesquiterpenoids. Researchers have developed various strategies to construct the characteristic carbon skeleton and control the stereochemistry of these complex natural products.
Convergent Synthetic Pathways
Convergent synthesis, a strategy that involves the independent synthesis of fragments of a molecule followed by their assembly, has been effectively employed in the synthesis of γ-elemene-type sesquiterpenes. This approach offers advantages in terms of efficiency and the ability to create a library of analogues by modifying the individual fragments.
A notable example of a convergent strategy involves an intermolecular aldol (B89426) reaction to couple two key building blocks. researchgate.netrsc.orgnih.gov In one such synthesis, a known ketone derived from commercially available verbenone (B1202108) was used as a starting material. researchgate.netrsc.orgnih.gov This was followed by an acetylation step to furnish a key intermediate that contains all the necessary functional groups. researchgate.netrsc.orgnih.gov This versatile intermediate can then be transformed into various γ-elemene-type sesquiterpenes through controlled base-promoted cyclization, with the solvent playing a crucial role in directing the outcome of the reaction. researchgate.netrsc.orgnih.gov This robust approach has enabled the first syntheses of several natural products, including elema-1,3,7(11),8-tetraen-8,12-lactam and 8β-methoxy-isogermafurenolide. researchgate.netrsc.orgnih.gov
Another convergent approach utilized a Michael addition and aldol cascade reaction in a single step to construct a pentacyclic framework as a single diastereomer. chemrxiv.org This method successfully addressed challenges in controlling stereochemistry and was applied to the total synthesis of (+)-ineleganolide, a related diterpenoid. chemrxiv.org
The development of novel convergent methods continues to be a focus in the field. For instance, a new method for synthesizing α-acyl-γ-hydroxylactams through the aldol reaction of N-Boc-protected γ-methoxylactams has been reported. researchgate.net While this was applied to the total synthesis of platelet aggregation inhibitors PI-090 and PI-091, the underlying strategy of convergent fragment coupling holds potential for adaptation to the synthesis of γ-elemene and its analogues. researchgate.net
Stereoselective Construction Methods
The stereoselective construction of the multiple chiral centers in γ-elemene is a critical challenge in its total synthesis. Various methods have been developed to control the relative and absolute stereochemistry of the molecule.
One approach to achieve stereoselectivity is through the use of chiral pool starting materials. For example, the first stereoselective total synthesis of (1S,2S,4S)-β-elemene, a stereoisomer of γ-elemene, was accomplished using (R)-carvone as a chiral starting material. rsc.org Key stereoselective transformations in this synthesis included a 1,4-Michael conjugate addition to establish the isopropenyl moiety with high stereoselectivity, followed by regio- and stereoselective aldol condensation and Wittig olefination. rsc.org
Another strategy involves the stereoselective construction of functionalized cis-1,2-dialkylcyclohexanecarboxylates, which serve as key intermediates for the synthesis of γ-elemene and geijerone. scilit.comacs.org This highlights the importance of controlling the stereochemistry of the cyclohexane (B81311) ring, a core structural feature of γ-elemene.
Furthermore, photobiocatalysis has emerged as a tool for stereoselective synthesis. A one-pot photochemical and biocatalytic sequence has been developed for the preparation of chiral (hetero)aryl-3,3-halo-prop-2-en-1-ols from acetylenes. chemrxiv.org This method utilizes visible light irradiation and stereoselective alcohol dehydrogenases (ADHs) to produce optically active allylic alcohols. chemrxiv.org While not directly applied to γ-elemene, this chemoenzymatic approach demonstrates the potential for combining different catalytic methods to achieve high stereoselectivity in the synthesis of complex molecules. chemrxiv.org
Chemical Derivatization and Modification
Chemical derivatization of γ-elemene is a valuable strategy for exploring structure-activity relationships and developing new compounds with potentially enhanced or novel biological properties. This involves the targeted modification of the γ-elemene scaffold to introduce new functional groups or alter existing ones.
A patent application has disclosed the use of γ-elemene and its derivatives in preventing atherosclerosis. google.com The derivatives mentioned include (-)-γ-fluorinated elemene, γ-fluorinated elemene, (-)-γ-brominated elemene, γ-brominated elemene, (-)-γ-elemenal, γ-elemenal, (-)-γ-elemol, and γ-elemol. google.com These modifications, such as halogenation and oxidation of the methyl group to an aldehyde or alcohol, represent common derivatization strategies. The patent suggests that these derivatives can reduce the incidence of arterial plaques. google.com
The synthesis of these derivatives would involve standard organic transformations. For example, fluorination could be achieved using electrophilic fluorinating agents, while bromination could be accomplished with reagents like N-bromosuccinimide. The oxidation of a methyl group to an aldehyde (elemenal) and then to an alcohol (elemol) can be carried out using a variety of oxidizing agents, with careful control of reaction conditions to avoid over-oxidation.
The general formula provided in the patent indicates the potential for a wide range of substituents at different positions of the elemene framework, including methylidene, ethyl, hydrogen, fluorine, chlorine, bromine, iodine, nitrile, nitro, or amino groups. google.com This highlights the broad scope for chemical modification of the γ-elemene structure.
Biosynthetic and Semi-Synthetic Production Methods
The production of γ-elemene and other terpenes through biotechnological approaches offers a sustainable and potentially more cost-effective alternative to chemical synthesis or extraction from natural sources. These methods leverage the metabolic machinery of microorganisms to produce the desired compounds.
Microbial Fermentation and Biotransformation
Microbial fermentation is a promising de novo synthesis route for producing γ-elemene and other aroma compounds. medcraveonline.comresearchgate.net This process involves engineering microorganisms to express the necessary biosynthetic pathways to convert simple carbon sources, like sugars, into the target molecule. researchgate.net The biosynthesis of sesquiterpenes like γ-elemene primarily proceeds through the mevalonic acid (MVA) pathway in the cytosol, with farnesyl diphosphate (B83284) (FPP) being a key intermediate. hmdb.cafoodb.ca FPP undergoes cyclization reactions to form the diverse array of sesquiterpene skeletons. hmdb.cafoodb.ca Metabolic engineering tools can be used to optimize these pathways in microbial hosts to enhance the production of specific terpenes. researchgate.net
Biotransformation, on the other hand, utilizes microorganisms or their enzymes to convert a precursor molecule into the desired product in one or more steps. researchgate.net For instance, lactic acid bacteria (LAB) fermentation of citrus peel and pomace has been shown to alter the profile of volatile compounds, including a decrease in γ-elemene content in some cases, indicating biotransformation by the microbes. oup.com While this particular study showed a decrease, it demonstrates the principle that microorganisms can modify existing terpenes. The biotransformation of citrus waste, which is rich in various organic compounds, is being explored for the production of biofuels and other valuable chemicals. researchgate.net
Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical transformations to create complex molecules. scispace.comescholarship.org This approach can be particularly useful for introducing specific functionalities or controlling stereochemistry in the synthesis of γ-elemene and its analogues.
An example of a chemoenzymatic approach is the synthesis of enantiomeric, bicyclic δ-halo-γ-lactones starting from 1-acetyl-1-cyclohexene. mdpi.com A key step in this five-step synthesis is the lipase-catalyzed kinetic resolution of a racemic alcohol, which establishes the stereochemistry that is then carried through subsequent chemical reactions, including a Johnson-Claisen rearrangement. mdpi.com While this synthesis does not produce γ-elemene itself, it illustrates the power of combining enzymatic resolution with chemical transformations to achieve high stereoselectivity. This strategy could be adapted to the synthesis of chiral intermediates for the total synthesis of γ-elemene.
The use of enzymes, often in conjunction with gene editing and microbial fermentation, is a growing area in the production of aromatic compounds. researchgate.net This integrated approach allows for the targeted synthesis of complex molecules with high precision and sustainability.
Molecular Mechanisms of Action of Gamma Elemene
Cellular Signaling Pathway Modulation
Elemene exerts its effects by intervening in critical cellular signaling pathways that govern cell life and death. Its ability to modulate these pathways is central to its mechanism of action.
Regulation of Cell Proliferation Pathways
Elemene has been shown to inhibit the proliferation of various tumor cells by inducing cell cycle arrest. mdpi.comnih.gov This is achieved by regulating key proteins and pathways involved in cell cycle progression. For instance, studies have demonstrated that elemene can block the cell cycle at the G2/M phase or the G1 phase. nih.govcjnmcpu.com The arrest at the G2/M checkpoint involves the regulation of proteins such as Cyclin B1 and Cdc2. researchgate.net In some cell lines, β-elemene has been observed to downregulate the expression of Cyclin D1, CDK4, and CDK6, while upregulating the cell cycle inhibitors p21 and p27, leading to G1 phase arrest. nih.gov In glioblastoma cells, elemene was found to arrest the cell cycle at the G0/G1 phase through the phosphorylation of the p38 MAPK pathway. mdpi.com
Interactive Table 1: Regulation of Cell Proliferation by Elemene
| Mechanism | Affected Cell Cycle Phase | Key Regulated Proteins | References |
|---|---|---|---|
| Cell Cycle Arrest | G2/M Phase | Cyclin B1, Cdc2 | nih.govresearchgate.net |
| Cell Cycle Arrest | G1 Phase | Cyclin D1, CDK4, CDK6 (downregulated); p21, p27 (upregulated) | nih.gov |
Induction of Apoptotic Mechanisms (e.g., Caspase-3 Pathway Activation)
A primary mechanism of elemene is the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.comresearchgate.net This process is often mediated through the activation of caspases, a family of protease enzymes essential for apoptosis. Research has shown that elemene treatment leads to the activation of a caspase-dependent apoptotic pathway. nih.gov Specifically, it induces the activation of initiator caspases like caspase-9 and executioner caspases such as caspase-3 and caspase-7. frontiersin.org
The activation of caspase-3 is a critical step, as it is responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical changes characteristic of apoptosis. cjnmcpu.comnih.gov Studies have confirmed that elemene treatment upregulates the protein expression level of Caspase-3. nih.gov This activation of the caspase cascade, including caspase-3, results in the cleavage of substrates like poly(ADP-ribose) polymerase (PARP), an event that facilitates cellular disassembly and serves as a hallmark of apoptosis. cjnmcpu.com The induction of apoptosis by elemene is also associated with the downregulation of anti-apoptotic proteins like survivin.
Anti-Drug Resistance Mechanisms
Multidrug resistance (MDR) is a major obstacle in chemotherapy. Elemene has been found to reverse drug resistance through several distinct molecular mechanisms, thereby sensitizing cancer cells to conventional chemotherapeutic agents. nih.govmdpi.com
Modulation of Efflux Transporters (e.g., ABCB1)
One of the most common mechanisms of MDR is the increased efflux of cytotoxic drugs from cancer cells, mediated by ATP-binding cassette (ABC) transporters. mdpi.com P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a prominent member of this family. mdpi.comnih.gov Elemene has been shown to reverse MDR by inhibiting the function of these efflux pumps. nih.gov It can inhibit the efflux activity of the ABCB1 transporter, leading to an increased intracellular accumulation of chemotherapeutic drugs like paclitaxel. nih.gov This inhibitory action restores the sensitivity of resistant cells to various anticancer drugs. nih.gov Docking analyses suggest that elemene binds to the drug-binding site of the ABCB1 transporter, thereby competing with chemotherapeutic agents and hindering their export. nih.gov
Impact on Exosome-Mediated Resistance
Exosomes are small extracellular vesicles that play a role in intercellular communication and can transfer drug resistance from one cell to another. nih.govsemanticscholar.org These vesicles can carry proteins, lipids, and nucleic acids, including those that confer resistance. nih.gov Elemene has been shown to counteract this mechanism by affecting the content of exosomes and reducing their transmission between cells. nih.govresearchgate.net By altering the expression of MDR-related microRNAs within cancer cells, elemene can modify the cargo of the exosomes they release, thereby diminishing their ability to spread resistance to neighboring cells. nih.gov
Regulation of Resistance-Associated Genes and Proteins (e.g., P21, PTEN)
Elemene can reverse drug resistance by modulating the expression of key genes and proteins that are intrinsically linked to resistance pathways. nih.govresearchgate.net Two such important proteins are PTEN (Phosphatase and Tensin Homolog) and p21.
PTEN is a tumor suppressor gene that is often downregulated in resistant cancer cells. researchgate.net Its protein product negatively regulates the PI3K/AKT signaling pathway, which is heavily involved in cell survival and proliferation. researchgate.net Elemene has been found to increase the expression of the PTEN gene. nih.gov This upregulation of PTEN inhibits the PI3K/AKT pathway, thereby helping to reverse drug resistance. nih.govresearchgate.net
The p21 protein, a cyclin-dependent kinase inhibitor, is a key regulator of cell cycle arrest. nih.gov Elemene can synergize with other treatments to upregulate p21 expression, which contributes to cell cycle arrest and can enhance the efficacy of chemotherapy. frontiersin.org By modulating these and other signaling pathways, elemene helps to overcome the complex network of factors that contribute to multidrug resistance in tumor cells. nih.gov
Interactive Table 2: Anti-Drug Resistance Mechanisms of Elemene
| Mechanism | Target | Effect | References |
|---|---|---|---|
| Modulation of Efflux Transporters | ABCB1 (P-glycoprotein) | Inhibition of drug efflux function, increasing intracellular drug concentration. | nih.govmdpi.comnih.gov |
| Impact on Exosome-Mediated Resistance | Exosome Transmission | Reduces the transfer of resistance-conferring molecules between cells. | nih.govresearchgate.net |
| Regulation of Resistance-Associated Genes | PTEN | Upregulates expression, leading to inhibition of the PI3K/AKT survival pathway. | nih.govresearchgate.net |
Induction of Autophagy and Inhibition of Cancer Stemness
Elemene demonstrates the ability to modulate critical cellular processes such as autophagy and affect the characteristics of cancer stem cells (CSCs). mdpi.comnih.gov Autophagy is a cellular recycling process that can have a dual role in cancer; however, its induction can also lead to cell death. nih.govmdpi.com
Research on elemene's isomers shows a clear induction of autophagy in various cancer cell lines. In studies on Ewing sarcoma and colorectal cancer cells, β-elemene treatment led to an increase in the levels of autophagy markers like LC3-II and a decrease in p62, indicating a promotion of autophagic flux. nih.govcjnmcpu.com This process was also observed in non-small-cell lung cancer A549 cells, where β-elemene triggered robust autophagy characterized by the accumulation of LC3 puncta and increased levels of Atg5-Atg12 conjugated proteins. researchgate.net The induction of autophagy by elemene is often linked to the inhibition of the PI3K/Akt/mTOR signaling pathway. researchgate.net
Furthermore, elemene has been shown to inhibit cancer stemness, a key factor in tumor recurrence and resistance. mdpi.comnih.gov By targeting CSCs, elemene can disrupt the self-renewal and tumor-initiating capabilities that drive cancer progression. mdpi.com The induction of autophagy is one of the mechanisms through which elemene can inhibit these stem-like properties. mdpi.comnih.gov
| Cell Line | Elemene Isomer | Key Findings | Pathway Affected |
| Ewing Sarcoma Cells | Beta-elemene | Increased LC3-II, decreased p62, increased autolysosomes. nih.gov | Autophagic Flux |
| Colorectal Cancer Cells | Beta-elemene | Induced autophagic vesicle formation, upregulated LC3B and SQSTM1. cjnmcpu.com | ROS/AMPK/mTOR |
| A549 (Lung Cancer) | Beta-elemene | Accumulation of punctate LC3 dots, increased LC3-II and Atg5-Atg12 proteins. researchgate.net | PI3K/Akt/mTOR/p70S6K1 |
Reversal of Epithelial-Mesenchymal Transition (EMT)
The Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells acquire mesenchymal (fibroblast-like) characteristics, which is a critical step in cancer progression and metastasis. mdpi.com Elemene has been found to inhibit and potentially reverse this process. mdpi.comnih.gov
Studies focusing on β-elemene have shown it can reverse EMT in multidrug-resistant gastric cancer cells by inhibiting transcription factors such as ZEB1 and ZEB2. mdpi.com This action involves upregulating the expression of epithelial markers while downregulating mesenchymal markers. mdpi.com The mechanism is partly mediated through the miR-1323/Cbl-b/EGFR pathway. mdpi.com By reversing EMT, elemene can inhibit the invasion and metastasis of cancer cells, making them more susceptible to therapeutic agents. mdpi.commdpi.com
| Cancer Type | Elemene Isomer | Mechanism of EMT Reversal | Key Molecular Targets |
| Gastric Cancer (MDR) | Beta-elemene | Inhibition of transcription factors, regulation of miRNA. mdpi.com | ZEB1, ZEB2, miR-1323/Cbl-b/EGFR pathway. mdpi.com |
Immunomodulatory Pathways
Elemene exhibits immunomodulatory effects by influencing various components of the immune system, including macrophages and the production of signaling molecules.
Macrophage Activation and Cytokine Production (e.g., TNF-α, IL-12)
Macrophages are key players in the immune response, and their activation is a critical step in orchestrating inflammation and immunity. nih.gov Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12) are potent inflammatory mediators produced by activated macrophages. nih.govnih.gov Research indicates that β-elemene can exert anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophages by reducing the expression of Toll-like receptor 4 (TLR4), which in turn can modulate the production of inflammatory cytokines like TNF-α and IL-6. nih.gov While TNF-α can inhibit IL-12 production in a negative feedback loop, the initial activation of macrophages often involves the production of both to mount an effective immune response. nih.govresearchgate.net The interplay between these cytokines is crucial for shaping the nature and extent of the immune reaction. researchgate.net
Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Generation
Reactive Oxygen Species (ROS) and Nitric Oxide (NO) are critical signaling molecules involved in various physiological and pathological processes, including the immune response. nih.govmdpi.com Studies have shown that elemene and its derivatives can induce the generation of intracellular ROS, which can trigger apoptosis in cancer cells. mdpi.complos.org In colorectal cancer cells, β-elemene was found to increase ROS levels, which contributed to its anticancer effects through the ROS/AMPK/mTOR signaling pathway. cjnmcpu.com
Furthermore, elemene treatment has been associated with increased levels of inducible nitric oxide synthase (iNOS), leading to higher local concentrations of NO. nih.gov This elevated NO level may be linked to elemene-induced apoptosis in certain cancer cells, such as human lung adenocarcinoma cells. nih.gov The generation of both ROS and NO highlights a mechanism by which elemene can modulate the cellular redox environment to exert its therapeutic effects. nih.govmdpi.com
Interaction with Specific Molecular Targets
Gamma-elemene (B1231399) and its related compounds can interact with specific molecular targets, including enzymes, which underlies some of their biological activities.
Enzymatic Inhibition (e.g., Acetylcholinesterases for Insecticidal Activity)
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system of insects, and its inhibition leads to paralysis and death. mdpi.comnih.gov This makes AChE a primary target for many insecticides. pensoft.netnih.gov Natural products, particularly terpenoids like elemene, are being explored for their potential as AChE inhibitors. pensoft.net
While direct studies on this compound are limited, research on essential oils containing elemene isomers and other sesquiterpenoids has shown AChE inhibitory activity. researchgate.net For instance, studies on various sesquiterpenes have demonstrated their ability to inhibit AChE in a dose-dependent manner. nih.gov This suggests that this compound, as a sesquiterpenoid, may contribute to the insecticidal properties of essential oils by acting as an AChE inhibitor. This enzymatic inhibition is a key mechanism for the neurotoxic effects of these natural compounds on insects. mdpi.comresearchgate.net
Membrane Integrity Disruption (e.g., in Parasitic Cells)
This compound has been identified as a compound with direct activity against parasitic cells, primarily through the disruption of plasma membrane integrity. Research on the antileishmanial activity of this compound, a major constituent of Eugenia piauhiensis essential oil, has demonstrated its efficacy against Leishmania amazonensis. Studies indicate that this compound directly affects the parasite, leading to a decrease in the integrity of its plasma membrane nih.gov. This mechanism is a key component of its antiparasitic action, suggesting that the compound compromises the essential barrier of the parasitic cell, which can lead to cell death nih.govmdpi.com. The hydrophobic nature of sesquiterpenes like this compound may facilitate their interaction with the lipid bilayer of the cell membrane, altering its structure and permeability nih.gov.
The disruption of membrane integrity is a recognized mechanism of action for various antiparasitic agents mdpi.comnih.gov. By damaging the cell membrane, this compound can induce leakage of vital intracellular contents and disrupt essential cellular processes that depend on a stable and functional membrane, such as maintaining electrochemical gradients and regulating transport nih.gov. This direct action on the parasite's membrane highlights a significant aspect of the molecular mechanism behind the antiparasitic effects of this compound nih.gov.
Computational and In Silico Mechanistic Insights
Computational and in silico methods provide powerful tools for elucidating the molecular mechanisms of action of natural compounds like this compound. These approaches, including molecular docking and homology modeling, allow researchers to predict and analyze the interactions between a small molecule (ligand) and its potential protein targets at an atomic level. Such insights are crucial for understanding the compound's biological activity and for guiding further experimental studies.
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mode of ligands to proteins and to estimate the strength of their interaction, often expressed as a binding affinity or docking score nih.govmdpi.com. The analysis of the binding mode reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-protein complex nih.gov.
While specific molecular docking studies focused exclusively on this compound are limited in the reviewed literature, research on its isomers provides valuable insights. For instance, a molecular docking study on the main volatile constituents of certain aromatic plants investigated the binding affinity of β-elemene, a structural isomer of this compound, against the enzyme NADPH oxidase nih.gov. This enzyme is responsible for generating reactive oxygen species (ROS) and is implicated in oxidative stress nih.gov. The study found that β-elemene exhibited a high binding affinity for NADPH oxidase, suggesting a potential mechanism for the antioxidant activity observed for essential oils containing this compound nih.gov. Such studies demonstrate the utility of molecular docking in identifying potential protein targets and hypothesizing mechanisms of action for elemene isomers.
Homology Modeling and Structure-Based Predictions
Homology modeling, also known as comparative modeling, is a computational method for constructing an atomic-resolution model of a "target" protein from its amino acid sequence researchgate.netyasara.org. This process relies on the existence of an experimentally determined three-dimensional structure of a related homologous protein, referred to as the "template" nih.govnih.gov. The fundamental principle is that proteins with similar sequences tend to adopt similar three-dimensional structures nih.gov. The procedure involves four main steps: template identification, alignment of the target sequence with the template, model construction (including backbone, loops, and side chains), and finally, model refinement and evaluation researchgate.netyasara.org.
In cases where the crystal structure of a potential protein target for this compound has not been experimentally determined, homology modeling can be employed to generate a reliable 3D model nih.govnih.gov. Once a high-quality model of the target protein is built, it can be used for structure-based predictions, such as performing molecular docking simulations with this compound nih.gov. This combined approach allows researchers to investigate potential binding sites, predict the binding affinity, and analyze the specific molecular interactions between this compound and a previously uncharacterized protein target. This can provide crucial insights into its mechanism of action and guide the design of new therapeutic agents, bridging the gap when experimental structural data is unavailable nih.gov.
Biological Activity Research of Gamma Elemene in Vitro and Preclinical Models
Anticancer and Antiproliferative Investigations
Research literature extensively covers the anticancer properties of β-elemene and elemene mixtures. However, studies focusing specifically on the independent anticancer and antiproliferative activity of gamma-elemene (B1231399) are not sufficiently detailed in the reviewed scientific literature to be included at this time. It is noted that in elemene mixtures, γ-elemene is considered an auxiliary component that may synergistically enhance the anticancer effects of β-elemene. nih.gov
In Vitro Studies on Cancer Cell Lines
Specific data on the direct effects of isolated this compound on cancer cell lines are not available in the reviewed research.
Preclinical In Vivo Models (e.g., Cell-Derived Xenograft Models, Orthotopic Models)
Specific data on the use of isolated this compound in preclinical in vivo cancer models are not available in the reviewed research.
Anti-Inflammatory Properties
While the anti-inflammatory properties of the broader elemene classification, particularly the β-isomer, have been investigated, specific research detailing the anti-inflammatory mechanisms of this compound is not available in the reviewed literature.
Antileishmanial Activity Studies
This compound has been identified as a promising compound in the investigation of new treatments for leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. nih.gov Research has demonstrated its activity against Leishmania amazonensis, a species responsible for cutaneous leishmaniasis. nih.gov
Evaluation Against Protozoan Parasite Forms
In vitro studies have shown that this compound exhibits direct activity against the promastigote form of Leishmania (Leishmania) amazonensis. nih.gov Promastigotes are the motile, flagellated form of the parasite found in the sandfly vector. The activity of this compound was found to be more potent than the reference drug miltefosine (B1683995) in these assays. nih.gov The mechanism of this direct action involves compromising the integrity of the parasite's plasma membrane. nih.gov
| Compound | IC₅₀ (µg/mL) | IC₅₀ (µM) |
|---|---|---|
| γ-Elemene | 9.82 ± 0.15 | 48.05 ± 0.73 |
| Miltefosine (Reference) | 17.25 ± 0.26 | 42.32 ± 0.64 |
Data sourced from research on Eugenia piauhiensis Vellaff. essential oil and its major constituent, γ-elemene. nih.gov
Assessment in Cellular Models
This compound has demonstrated significant activity against the intracellular amastigote form of L. amazonensis. nih.gov Amastigotes are the non-motile form of the parasite that multiplies within host cells, such as macrophages. In cellular models using J774.A1 macrophages, this compound was highly effective at inhibiting intracellular amastigotes. nih.gov
The compound exhibited low cytotoxicity against the host macrophage cells, indicating a favorable selectivity index. nih.gov The anti-amastigote activity is not solely due to direct parasiticidal effects but also involves indirect mechanisms through the modulation of macrophage activity. nih.gov Treatment with this compound was associated with an increase in the production of key immune-stimulating and antimicrobial molecules by the macrophages, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), Nitric Oxide (NO), and Reactive Oxygen Species (ROS). nih.gov This suggests that this compound helps stimulate the host cell's own defense mechanisms to clear the parasitic infection. nih.gov
| Compound | Parameter | Value (µg/mL) | Value (µM) |
|---|---|---|---|
| γ-Elemene | Anti-amastigote Activity (IC₅₀) | 8.06 ± 0.12 | 39.44 ± 0.59 |
| Macrophage Cytotoxicity (CC₅₀) | 213.21 ± 3.3 | 1043 ± 16.15 |
IC₅₀ represents the half-maximal inhibitory concentration against intracellular amastigotes. CC₅₀ represents the half-maximal cytotoxic concentration against J774.A1 macrophages. nih.gov
Insecticidal and Biopesticidal Applications of this compound
This compound, a naturally occurring sesquiterpene found in the essential oils of various plants, has been the subject of research for its potential applications in pest management. Studies have explored its efficacy as an insecticide against agricultural pests and as a larvicide for vector control.
Efficacy Against Agricultural Pests (e.g., Spodoptera litura)
Research has demonstrated the insecticidal potential of this compound against significant agricultural pests like Spodoptera litura, commonly known as the tobacco cutworm or cotton leafworm. In a study evaluating the toxicity of constituents from the essential oil of Wedelia prostrata, this compound was identified as a potent insecticidal agent against the fourth instar larvae of S. litura. The compound exhibited a lethal concentration (LC50) value of 10.64 μg/ml, highlighting its toxicity to this destructive pest. nih.govresearchgate.net This finding suggests that this compound could be a promising candidate for the development of botanical pesticides for the control of S. litura in agricultural settings. nih.gov
Efficacy of this compound Against Spodoptera litura
| Compound | Pest Species | Larval Instar | LC50 Value (μg/ml) |
|---|---|---|---|
| This compound | Spodoptera litura | 4th | 10.64 |
Larvicidal Activities in Vector Control Models
This compound has also been investigated for its larvicidal properties against various mosquito species, which act as vectors for numerous diseases. One study highlighted its effectiveness against the larvae of Anopheles subpictus, Aedes albopictus, and Culex tritaeniorhynchus. The research demonstrated that this compound was toxic to the larvae of all three mosquito species, with LC50 values of 10.53 μg/ml, 11.29 μg/ml, and 12.18 μg/ml, respectively. This indicates its potential as a natural larvicide in integrated vector management programs aimed at controlling mosquito populations.
Larvicidal Activity of this compound Against Mosquito Vectors
| Compound | Mosquito Species | LC50 Value (μg/ml) |
|---|---|---|
| This compound | Anopheles subpictus | 10.53 |
| Aedes albopictus | 11.29 | |
| Culex tritaeniorhynchus | 12.18 |
Other Investigated Biological Activities of this compound
Beyond its insecticidal properties, this compound has been explored for a range of other biological activities in in vitro and preclinical models. These include antimicrobial, antifungal, neuroprotective, and antioxidant effects.
Antimicrobial and Antifungal Effects
This compound has been reported to possess antimicrobial and antifungal properties. mdpi.com As a component of various plant essential oils, it is recognized for its contribution to their biological activities. mdpi.com Research into the essential oils of Eugenia florida has identified this compound as a characteristic sesquiterpene, with studies noting the antimicrobial action of such compounds. While specific minimum inhibitory concentration (MIC) values for isolated this compound are not extensively detailed in the available research, its presence in essential oils with demonstrated antifungal efficacy suggests its potential role in these effects. Further investigation into the isolated compound is warranted to fully elucidate its antimicrobial and antifungal spectrum and mechanism of action.
Neuroprotective Studies
Preliminary research suggests that elemene, a group of closely related isomers including this compound, may exert neuroprotective effects. A study investigating the properties of elemene in a rat model of cerebral ischemia-reperfusion injury found that it significantly reduced the cerebral infarct area and improved neurological scores. nih.gov The mechanism of this neuroprotective action was linked to the mitigation of oxidative stress and the reduction of neuronal apoptosis. nih.gov Specifically, elemene was found to regulate glutathione (B108866) metabolism, leading to a decrease in oxidative stress damage. nih.gov While this study focused on an elemene mixture, it provides a foundation for future research to explore the specific neuroprotective potential of isolated this compound. The compound's good biological activity, including its reported neuroprotective properties, makes it a subject of interest for further investigation in the context of neurodegenerative diseases. mdpi.com
Anti-Atherosclerosis Research (in animal models)
Investigations using animal models have been crucial in elucidating the potential anti-atherosclerotic mechanisms of this compound. A key study has shown that this compound can significantly reduce the area of atherosclerotic plaques in the coronary arteries of these models. google.com This reduction in plaque burden is a critical indicator of a compound's potential efficacy in treating atherosclerosis.
The beneficial effects of this compound appear to stem from a multi-faceted mechanism of action. One of the primary findings is its ability to improve two critical factors in the progression of atherosclerosis: the adhesion of leukocytes to endothelial cells and the peroxidation of lipids. google.com By reducing the expression of adhesion factors, this compound helps to prevent the initial steps of plaque formation where white blood cells attach to the artery walls.
Furthermore, this compound has demonstrated a protective effect against lipid peroxidation, a process where oxidative stress damages lipids and contributes to inflammation and plaque development. google.com This antioxidant-like activity helps to shield endothelial cells from damage induced by high-fat conditions.
The following table summarizes the key preclinical findings on the anti-atherosclerotic effects of this compound in animal models:
| Parameter | Effect of this compound | Animal Model System |
| Atherosclerotic Plaque Area | Remarkable Reduction | Not Specified |
| Leukocyte-Endothelial Adhesion | Remarkable Improvement (Reduction) | Not Specified |
| Lipid Peroxidation | Remarkable Improvement (Reduction) | Not Specified |
| Hepatic Lipid Content | Alleviation | Hyperlipidemia Model |
These preliminary findings from in vivo studies underscore the potential of this compound as a therapeutic agent for atherosclerosis. However, it is important to note that this research is still in the preclinical phase, and further studies are required to validate these findings and to fully understand the mechanisms involved.
Structure Activity Relationship Sar Studies of Gamma Elemene
Comparative Analysis of Elemene Isomers
Elemene extracted from natural sources like Curcuma wenyujin is typically a mixture of isomers, primarily β-elemene, γ-elemene, and δ-elemene. nih.gov While they share the same molecular formula (C15H24) and a sesquiterpenoid backbone, the different positions of their double bonds lead to variations in their biological profiles. mdpi.comlibretexts.org
In the context of anticancer activity, β-elemene is the most abundant and extensively studied isomer, often considered the principal active component. nih.govnih.gov Research suggests that γ-elemene and δ-elemene can act as auxiliary components, potentially enhancing the therapeutic effects of β-elemene synergistically. nih.gov
However, the relative activity of these isomers is highly dependent on the specific biological target. While β-elemene is often highlighted for its anticancer effects, γ-elemene has demonstrated distinct activities, including neuroprotective and anti-inflammatory properties. mdpi.com A computational docking study investigating potential inhibitors for the Dengue Virus (DENV) NS2/NS3 complex found that γ-elemene exhibited a stronger binding affinity than β-elemene, indicating its potential as a lead compound in that specific context. banglajol.info
| Compound | Binding Affinity (kcal/mol) | Source |
|---|---|---|
| γ-Elemene | -7.9 | banglajol.info |
| β-Elemene | -7.2 to -8.3 (range includes β-elemene) | banglajol.info |
This data underscores that while one isomer may be more potent for a particular application (e.g., β-elemene in certain cancers), another isomer like γ-elemene can show superior activity against different biological targets. banglajol.info The structural similarity between the isomers makes the study of γ-elemene crucial for exploring alternative therapeutic applications and understanding the broader potential of the elemene chemical scaffold. mdpi.com
Impact of Structural Modifications on Biological Activity
To enhance the therapeutic potential of elemene-based compounds, extensive research has focused on structural modifications. The primary goals of these modifications are to improve physicochemical properties like poor water solubility and to increase biological efficacy and target specificity. taylorandfrancis.comnih.gov While much of this work has used the more abundant β-elemene as a starting scaffold, the findings provide critical insights into the SAR of the entire elemene family, including γ-elemene. nih.gov
Key structural modifications investigated include:
Introduction of Hydrophilic Moieties: To improve water solubility, researchers have introduced polar functional groups such as hydroxyl (-OH) and amino (-NH2) groups. nih.gov
Formation of Derivatives: A wide array of derivatives has been synthesized, including esters, ethers, amino acid conjugates, and glycosides. nih.govacademicjournals.org
Advanced Derivatives: More recent efforts have explored novel derivatives, such as those incorporating nitric oxide (NO) donors and the creation of elemene dimers, which have shown promising biological activities. nih.gov
A notable study on β-elemene derivatives highlights the profound impact of specific structural features on anticancer activity. A series of novel N-alkyl-N-hydroxyl carboximates were synthesized and tested for their anti-proliferative effects. nih.gov The results demonstrated that the presence of an N-hydroxyl carboximate moiety, a carbon-carbon double bond adjacent to it, and a 2-pyridyl amine group were all critical for potent biological activity. The absence or replacement of these groups led to a significant reduction in efficacy, as shown in the table below. nih.gov
| Compound | Key Structural Features | H1975 Cell Line | A549 Cell Line | H460 Cell Line | Source |
|---|---|---|---|---|---|
| 11i | N-hydroxyl carboximate, C=C bond, 2-pyridyl amine | 1.67 | <1 | 1.37 | nih.gov |
| 11j | Lacks NH2 on pyridyl ring (compared to 11i) | 17.56 | 2.5 | 5.71 | nih.gov |
| 15 | Replaces N-hydroxyl with N-cyclopropyl (compared to 11i) | >30 | - | >30 | nih.gov |
These findings illustrate that targeted modifications to the elemene scaffold can dramatically enhance biological activity, providing a roadmap for the rational design of new, more potent therapeutic agents based on the γ-elemene structure. nih.gov
Identification of Pharmacophores for Target Interactions
A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target, thereby triggering its biological response. For the elemene family, a key pharmacophoric feature is the sesquiterpenoid backbone with its three olefinic (double) bonds, which are considered crucial for their antitumor activity. nih.govhmdb.ca
Computational studies have been employed to identify the pharmacophores of γ-elemene and predict its potential biological targets. One such analysis used SwissTargetPrediction to evaluate γ-elemene, revealing its potential to interact with several classes of proteins. researchgate.net This predictive modeling helps to guide experimental research by shortlisting probable mechanisms of action.
| Predicted Target | Target Class | Probability | Source |
|---|---|---|---|
| Peroxisome proliferator-activated receptor alpha | Nuclear receptor | 0.0524 | researchgate.net |
| Cannabinoid receptor 2 | Family A G protein-coupled receptor | 0.0524 | researchgate.net |
| C-X-C chemokine receptor type 3 | Family A G protein-coupled receptor | 0.0524 | researchgate.net |
Furthermore, SAR studies on elemene derivatives provide empirical data on essential pharmacophoric elements. As established in the synthesis of β-elemene derivatives, specific functional groups like the N-hydroxyl carboximate and the 2-pyridyl amine were identified as vital contributors to the observed anti-proliferative effects. nih.gov These groups, in combination with the core elemene structure, define a new, more potent pharmacophore. This demonstrates that the inherent pharmacophore of γ-elemene can be augmented through chemical synthesis to improve its interaction with biological targets and enhance its therapeutic profile.
Future Research Directions and Perspectives on Gamma Elemene
Advanced Bioactivity Screening and Mechanistic Elucidation
While preliminary studies have suggested various biological effects of elemene isomers, future research must employ advanced bioactivity screening methods to uncover the full therapeutic potential of gamma-elemene (B1231399). High-throughput screening (HTS) assays can be utilized to rapidly screen this compound against a wide array of biological targets, including enzymes, receptors, and whole-cell models. ga-online.org This approach can help to identify novel activities beyond the currently explored areas.
A deeper and more precise understanding of the molecular mechanisms underlying the observed bioactivities of this compound is paramount. While much of the current research has focused on the broader elemene mixture, future studies should focus specifically on the gamma isomer. nih.gov Mechanistic studies should move beyond observational assays to pinpoint specific molecular targets and signaling pathways. For instance, investigating its influence on key cellular processes such as apoptosis, cell cycle regulation, and inflammatory responses at the molecular level will be critical. numberanalytics.comnih.govopenrepository.com Techniques like cellular thermal shift assays (CETSA) and affinity chromatography-mass spectrometry can be employed to identify direct binding partners of this compound within the cell.
Furthermore, it is important to investigate the potential synergistic or antagonistic effects of this compound when combined with other compounds, including other elemene isomers like β-elemene and δ-elemene, with which it naturally co-occurs. nih.gov This will provide a more holistic understanding of its bioactivity in the context of its natural plant matrix.
Exploration of Novel Synthetic Routes and Analogues
The reliance on extraction from natural sources for this compound can lead to variability in yield and purity. Therefore, the exploration of novel, efficient, and stereoselective synthetic routes is a critical area for future research. While total synthesis of some elemene-type sesquiterpenes has been achieved, developing more scalable and cost-effective methods for this compound is essential for its broader investigation and potential application. nih.gov This includes the use of modern synthetic strategies such as asymmetric catalysis and biocatalysis to control the stereochemistry of the molecule, which is crucial for its biological activity.
Moreover, the synthesis of this compound analogues and derivatives presents a promising avenue for enhancing its bioactivity, improving its pharmacokinetic properties, and elucidating structure-activity relationships (SAR). By systematically modifying the functional groups on the this compound scaffold, it may be possible to develop new compounds with improved potency and selectivity for specific biological targets. The synthesis and biological evaluation of these novel analogues will be instrumental in developing a comprehensive understanding of the chemical features required for a desired biological effect.
| Synthetic Approach | Potential Advantages | Key Considerations |
| Total Synthesis | Control over stereochemistry, enables analogue synthesis | Can be lengthy and complex, may have low overall yield |
| Semi-synthesis | Utilizes readily available natural precursors | Limited by the availability and structure of the starting material |
| Biocatalysis | High stereoselectivity, environmentally friendly | Requires identification and optimization of suitable enzymes |
Integration of Omics Technologies in Research
To gain a systems-level understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. nih.gov These high-throughput approaches can provide a comprehensive snapshot of the global changes occurring within a biological system in response to this compound treatment.
Genomics and Transcriptomics : These technologies can be used to identify genes and gene expression networks that are modulated by this compound. mdpi.comfrontiersin.org For instance, transcriptomic profiling (e.g., RNA-Seq) of cells treated with this compound can reveal upregulated or downregulated pathways, providing clues about its mechanism of action. mdpi.com Genomic studies can also aid in identifying the biosynthetic pathways of sesquiterpenes in plants, which can inform synthetic biology approaches for its production. nih.govnih.govfrontiersin.org
Proteomics : Proteomic analyses can identify changes in protein expression and post-translational modifications induced by this compound. nih.gov This can help to pinpoint the specific proteins and protein networks that are direct or indirect targets of the compound. A study on β-elemene has already demonstrated the utility of proteomics in identifying potential protein targets in cancer cells. nih.gov
Metabolomics : Metabolomic profiling can reveal alterations in the cellular metabolome following treatment with this compound. nih.govnih.govmdpi.com This can provide insights into the metabolic pathways that are perturbed by the compound and can help to identify biomarkers of its activity. researchgate.net
The integration of these multi-omics datasets will provide a more holistic and detailed picture of the biological effects of this compound, facilitating a more rational approach to its potential therapeutic applications. ijpsr.comfrontiersin.orgomicstutorials.com
Development of Standardized Research Protocols
A significant challenge in the field of natural product research is the lack of standardization, which can lead to variability and poor reproducibility of results. nih.govresearchgate.netnih.gov To advance the study of this compound, the development and adoption of standardized research protocols are essential.
This standardization should encompass all stages of the research process, including:
Plant Material and Extraction : The source, identification, and preparation of the plant material should be meticulously documented. nih.govijariie.com Extraction methods should be standardized to ensure a consistent chemical profile of the extract.
Chemical Characterization : Comprehensive chemical analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be performed to confirm the identity and purity of the this compound being studied. nist.govmdpi.com The establishment of certified reference standards for this compound is also crucial. numberanalytics.com
Biological Assays : In vitro and in vivo experimental designs, including cell lines, animal models, and assay conditions, should be standardized to allow for meaningful comparisons between different studies. frontiersin.org Reporting guidelines, such as the ConPhyMP (Consensus-based reporting guidelines for Phytochemical Characterisation of Medicinal Plant extracts), should be followed to ensure transparency and reproducibility. ga-online.org
By establishing and adhering to these standardized protocols, the scientific community can build a more robust and reliable body of evidence regarding the biological effects and potential applications of this compound, paving the way for more focused and impactful future research. nih.govthieme-connect.comijpca.org
Q & A
Q. What are the key chemical identification methods for gamma-elemene, and how do they ensure structural accuracy?
this compound (C₁₅H₂₄) is identified via nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and X-ray crystallography. GC-MS is particularly critical for distinguishing its sesquiterpene structure from isomers like beta-elemene, relying on retention indices and fragmentation patterns . For validation, compare spectral data with reference libraries (e.g., NIST) and cross-verify using logP (4.89) and boiling point (258.2°C) .
Q. What solvent systems and extraction techniques optimize this compound isolation from plant matrices?
this compound is typically extracted via steam distillation or solvent extraction (e.g., hexane, ether). Studies on Artemisia sieversiana and Magnolia species show that non-polar solvents yield higher purity due to this compound’s hydrophobicity (logP = 4.89). Ethyl ether and dichloromethane are preferred for GC-MS analysis, with recovery rates improved by low-temperature condensation .
Q. What in vitro assays are standard for evaluating this compound’s pharmacological activities?
Common assays include:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., A549, HepG2) with IC₅₀ calculations .
- Anti-inflammatory activity : COX-2 inhibition assays and TNF-alpha suppression in macrophages .
- Antioxidant capacity : DPPH radical scavenging and lipid peroxidation models .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
Discrepancies often arise from:
- Concentration variability : Artemisia sieversiana studies report this compound at 0.7% concentration, while Magnolia extracts show <0.1%, impacting dose-response outcomes .
- Synergistic effects : Co-occurring terpenes (e.g., beta-caryophyllene) may modulate activity. Use combinatorial assays (e.g., checkerboard synergy testing) and HPLC fractionation to isolate this compound’s specific effects .
Q. What experimental designs validate this compound’s molecular targets in cancer pathways?
- EGFR-TK inhibition : Molecular docking simulations (AutoDock Vina) and kinase inhibition assays (ADP-Glo™) to assess binding affinity to EGFR-TK domains .
- Apoptosis mechanisms : Flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3/9 activation .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes (e.g., Bcl-2, Bax) post-treatment .
Q. How can researchers address challenges in this compound’s low natural abundance for in vivo studies?
- Semi-synthesis : Use farnesyl pyrophosphate (FPP) as a precursor in enzymatic cyclization reactions with sesquiterpene synthases .
- Nanocarrier encapsulation : Liposomal formulations (e.g., DPPC/cholesterol) enhance bioavailability and tumor targeting in murine models .
Q. What statistical methods are critical for analyzing dose-response and toxicity data?
- Dose-response curves : Four-parameter logistic regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
- Toxicokinetics : Non-compartmental analysis (WinNonlin) for AUC, Cₘₐₓ, and half-life determination .
- Error analysis : Report standard deviation (SD) or confidence intervals (CI) for biological replicates (n ≥ 3) .
Methodological Tables
Q. Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₄ | |
| Boiling Point | 258.2°C at 760 mmHg | |
| LogP | 4.89 | |
| Refractive Index | 1.511 | |
| GC-MS Retention Index | 1330–1345 (DB-5MS column) |
Q. Table 2: Common Pharmacological Assays and Outcomes
| Assay Type | Model System | Key Findings | Reference |
|---|---|---|---|
| Cytotoxicity | A549 lung cancer | IC₅₀ = 28.5 µM | |
| Anti-inflammatory | RAW 264.7 macrophages | 50% COX-2 inhibition at 10 µM | |
| Antioxidant | DPPH radical | EC₅₀ = 45.2 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
